3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Chemical Structure and Properties The compound 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 477868-97-6) features a benzothiadiazine 1,1-dioxide core substituted at the 3-position with a 2-chloro-6-fluorobenzylthio group. Its molecular formula is C₁₅H₁₁ClFNO₂S₂, with a molecular weight of 355.84 g/mol .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-4-3-5-11(16)9(10)8-21-14-17-12-6-1-2-7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPFHAUYTANNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide with 4-chloropyridine-3-sulfonamide, followed by cyclization in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in pyridine . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Substitution Reactions
Nucleophilic Substitution
The thiadiazine core may undergo nucleophilic substitution if reactive leaving groups (e.g., halides) are present. For example, in related benzothiadiazine derivatives, nucleophilic substitution with primary amines is achieved under high-temperature conditions (130°C in sealed vessels) . The electron-withdrawing chlorine and fluorine substituents on the benzyl group may influence the reactivity of the thiadiazine core, potentially stabilizing intermediates during substitution.
Electrophilic Substitution
The benzyl ring’s chlorine and fluorine substituents act as meta-directing groups, favoring electrophilic substitution at specific positions. For instance, chlorination or nitration could occur at positions ortho or para to the electron-withdrawing groups. Related compounds have been synthesized via electrophilic substitution using reagents like chlorosulfonyl isocyanate under acidic conditions .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Nucleophilic Substitution | High temperature (130°C, sealed vessel) | Primary amines | Substituted thiadiazine |
| Electrophilic Substitution | Acidic conditions | Chlorosulfonyl isocyanate | Halogenated/Nitrated derivatives |
Oxidation and Reduction
Oxidation
The sulfide (-S-) group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are typically employed. The electron-withdrawing chlorine and fluorine substituents may accelerate oxidation by stabilizing intermediates.
Reduction
Reduction of sulfone (-SO₂-) back to sulfide (-S-) can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The fluorine substitution may influence electron density, affecting reaction rates.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | Mild acidic/neutral conditions | H₂O₂, mCPBA | Sulfoxide/Sulfone |
| Reduction | Anhydrous solvent | LiAlH₄, NaBH₄ | Sulfide |
Reactivity and Stability
The compound’s stability and reactivity are influenced by:
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Electron-Withdrawing Groups : Chlorine and fluorine on the benzyl ring reduce electron density, potentially enhancing oxidation susceptibility .
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Sulfur’s Role : The thioether group participates in substitution and redox reactions, while the thiadiazine core may undergo hydrolysis under extreme conditions.
Characterization and Supportive Data
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NMR and HRMS : Spectroscopic data (¹H/¹³C NMR, HRMS) are critical for confirming structural integrity and purity . For example, the sulfide group typically shows distinct shifts in ¹³C NMR (e.g., δ 33.0) .
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Thermal Analysis : Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can assess thermal stability.
Anticancer Potential
While direct data for this compound is limited, related benzothiadiazine derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) with IC₅₀ values as low as 0.39 μM . The 2-chloro-6-fluorobenzyl substitution may modulate interactions with biological targets, such as mitochondrial complex II .
Scientific Research Applications
Overview
3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a complex organic compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and material science. Its unique structural features enable it to interact with biological targets and participate in various chemical reactions.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, in vitro tests indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC₅₀ value demonstrating effective potency. The mechanism involves the modulation of signaling pathways such as EGFR/AKT, leading to increased apoptosis in cancer cells .
- Antimicrobial Properties : Research has explored its efficacy against a range of pathogens. The thioether group in its structure is believed to enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents.
Material Science
The compound is also being evaluated for its role in developing new materials:
- Polymer Chemistry : The unique chemical properties allow it to serve as a building block for synthesizing polymers with specific functionalities. This includes applications in coatings and adhesives where enhanced durability and resistance to environmental factors are desired.
Case Study 1: Anticancer Properties
A study published in Nature examined the effects of various benzothiadiazine derivatives on cancer cell lines. The research highlighted that modifications to the benzothiadiazine core could significantly enhance anticancer activity. Specifically, compounds similar to 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine demonstrated promising results in inhibiting tumor growth in xenograft models .
Case Study 2: Antimicrobial Efficacy
In a recent publication in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited strong antibacterial effects, suggesting potential for development as new antibiotics .
Mechanism of Action
The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its diuretic effect is mediated through the inhibition of sodium reabsorption in the kidneys, while its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxides
- Example Compounds: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Synthesized via alkylation of intermediate 25 with allyl bromide, yielding a white solid (m.p. 85–86°C) . 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28): Derived from 27 via methylation, with a higher melting point (90–92°C) .
Pyrido- and Quino-Fused Analogues
- 3-Chloro-7-methyl-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide (4b) : Exhibits a pyridine-fused core (m.p. 261–263°C) with tuberculostatic and anticancer activities .
- 2-Chloro-6-methyl-quino[4,3-e]-1,2,4-thiadiazine 4,4-dioxide (8b): Larger fused quinoline system (m.p. 324–325°C), synthesized via similar alkylation strategies .
Key Insight: Nitrogen-rich fused cores (pyrido/quino) may enhance hydrogen bonding but reduce blood-brain barrier penetration compared to benzo systems .
Substituent Effects
Benzylthio vs. Alkyl/Allyl Groups
- 4-(2,2-Difluoroethyl)-3-methyl-thieno[3,2-e]-thiadiazine 1,1-dioxide: Difluoroethyl substituents improve AMPAR potentiator activity .
- 7-Chloro-5-(furan-3-yl)-3-methyl-benzo[e]thiadiazine 1,1-dioxide : Furan substituents enhance metabolic stability and BBB penetration .
Key Insight: Halogenated benzylthio groups may confer resistance to oxidative metabolism, extending half-life compared to non-halogenated analogues .
PI3Kδ Inhibition
- 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives : Exhibit reduced PI3Kδ activity but >21-fold selectivity over PI3Kγ (e.g., 15b ) .
| Property | Target Compound | PI3Kδ Inhibitors |
|---|---|---|
| Selectivity | Unknown | High for PI3Kδ vs. γ |
| Antiproliferative Effect | Not reported | Active against SU-DHL-6 leukemia cells |
Key Insight: Structural rigidity from the benzo core may limit kinase domain interactions compared to quinazolinones .
Biological Activity
3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiadiazine ring fused with a benzene moiety. Its molecular formula is with a molecular weight of approximately 335.77 g/mol. The unique arrangement of chlorine and fluorine substituents contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine exhibit significant antimicrobial properties. A study highlighted the in vitro antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Bacillus subtilis | 25 |
| Compound C | Escherichia coli | 50 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, a derivative demonstrated cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values below 20 µM . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 18 |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazine derivatives is influenced by their structural components. The presence of halogen substituents has been shown to enhance potency against various targets. For example, the introduction of fluorine at the para position significantly increased anticancer activity compared to non-halogenated analogs .
Case Studies
- Antimicrobial Study : A recent investigation assessed the efficacy of several thiadiazine derivatives against resistant bacterial strains. The study found that compounds with electron-withdrawing groups exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : In a comparative study involving multiple thiadiazine derivatives, one compound was noted for its ability to inhibit cell proliferation in colorectal cancer cells effectively. The study utilized flow cytometry to analyze cell cycle changes post-treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-((2-chloro-6-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing intermediates (e.g., 2-chloro-6-fluorobenzyl thiol) react with sulfonamide precursors under basic conditions (e.g., potassium carbonate in acetonitrile). Cyclization is achieved using triethyl orthoformate or similar reagents at elevated temperatures (150°C) to form the thiadiazine ring .
- Critical Considerations : Purity of intermediates is crucial, as residual reagents (e.g., allyl bromide in ) can lead to side reactions. Recrystallization from methanol or ethyl acetate is recommended for final product isolation .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ ~7.2–8.1 ppm for the benzothiadiazine core) and thiomethyl protons (δ ~3.8–4.7 ppm). Fluorine coupling in the 2-chloro-6-fluorobenzyl group produces distinct splitting patterns .
- Elemental Analysis : Validate molecular formula (C₁₄H₁₀ClFN₂O₂S₂) with ≤0.3% deviation .
- IR Spectroscopy : Confirm sulfonamide (SO₂) stretching vibrations at ~1150–1350 cm⁻¹ .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Methodology :
- AMPA/Kainate Receptor Modulation : Use calcium-sensitive fluorescence assays (FLIPR) on HEK293 cells expressing GluA1-4 or GluK1-3 subunits to assess potentiation efficacy .
- Safety Profiling : Measure cytotoxicity via MTT assays on neuronal cell lines (e.g., SH-SY5Y) and screen for off-target effects using radioligand binding assays (e.g., SUR1/Kir6.2 for KATP channels) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl/cyclopropyl substitutions) impact AMPA receptor potentiation?
- Analysis :
- 4-Position Substitutions : Cyclopropyl groups (vs. ethyl) enhance AMPAR activity by ~10-fold due to improved steric complementarity with the receptor’s allosteric site .
- 2/3-Position Methylation : Methyl groups at these positions reduce metabolic degradation (e.g., CYP450 oxidation) but may decrease aqueous solubility .
Q. What metabolic pathways dominate for this compound, and how do metabolites affect activity?
- Findings :
- Primary Pathway : Hepatic CYP450-mediated oxidation of the benzothiadiazine core generates unsaturated derivatives (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide), which retain AMPAR activity but exhibit improved BBB penetration .
- Validation : Use microsomal stability assays (human liver microsomes) and HPLC-MS to identify metabolites. Compare parent vs. metabolite activity in microdialysis studies (e.g., acetylcholine release in rat hippocampus) .
Q. How can computational modeling guide SAR studies for this compound?
- Approach :
- Docking Studies : Use X-ray crystallography data of AMPAR ligand-binding domains (e.g., PDB 3RB5) to model binding poses. Focus on interactions with residues like Glu702 and Thr686 .
- QSAR Modeling : Correlate logP, polar surface area (PSA), and steric parameters (e.g., TPSA) with in vivo efficacy. For example, PSA <70 Ų predicts better CNS penetration .
Q. What strategies improve bioavailability without compromising potency?
- Strategies :
- Prodrug Design : Introduce ester or carbamate groups at the 3-methyl position to enhance solubility. Hydrolysis in plasma releases the active compound .
- Formulation : Use lipid-based nanoparticles (LNPs) to encapsulate the compound, improving oral bioavailability (tested in rats with 0.3 mg/kg doses showing cognitive enhancement) .
Conflict Resolution in Data Interpretation
Q. Discrepancies in reported EC₅₀ values for AMPAR potentiation across studies: How to address?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
